Furan-3-carboximidamide;1-iodo-2,3,4,5-tetramethylbenzene;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-3-carboximidamide;1-iodo-2,3,4,5-tetramethylbenzene;hydrochloride is a compound that combines the properties of furan derivatives and iodinated aromatic compounds. Furan derivatives are known for their diverse biological activities and applications in medicinal chemistry, while iodinated aromatic compounds are often used in organic synthesis and as intermediates in the production of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-3-carboximidamide;1-iodo-2,3,4,5-tetramethylbenzene;hydrochloride typically involves the following steps:
Synthesis of Furan-3-carboximidamide: This can be achieved by reacting furan-3-carboxylic acid with an appropriate amidating agent, such as ammonium chloride, under acidic conditions.
Iodination of 2,3,4,5-tetramethylbenzene: The iodination process involves the reaction of 2,3,4,5-tetramethylbenzene with iodine in the presence of an oxidizing agent, such as nitric acid.
Formation of the Hydrochloride Salt: The final step involves the combination of Furan-3-carboximidamide and 1-iodo-2,3,4,5-tetramethylbenzene, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Furan-3-carboximidamide;1-iodo-2,3,4,5-tetramethylbenzene;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The imidamide group can be reduced to form corresponding amines.
Substitution: The iodinated aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Amines derived from the imidamide group.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Furan-3-carboximidamide;1-iodo-2,3,4,5-tetramethylbenzene;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of Furan-3-carboximidamide;1-iodo-2,3,4,5-tetramethylbenzene;hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Furan-3-carboxamide: Similar in structure but lacks the iodinated aromatic ring.
1-iodo-2,3,4,5-tetramethylbenzene: Similar in structure but lacks the furan and imidamide groups.
Uniqueness
Furan-3-carboximidamide;1-iodo-2,3,4,5-tetramethylbenzene;hydrochloride is unique due to its combination of furan, imidamide, and iodinated aromatic functionalities, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C15H20ClIN2O |
---|---|
Molecular Weight |
406.69 g/mol |
IUPAC Name |
furan-3-carboximidamide;1-iodo-2,3,4,5-tetramethylbenzene;hydrochloride |
InChI |
InChI=1S/C10H13I.C5H6N2O.ClH/c1-6-5-10(11)9(4)8(3)7(6)2;6-5(7)4-1-2-8-3-4;/h5H,1-4H3;1-3H,(H3,6,7);1H |
InChI Key |
RQMVXCWEZWWVTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)I.C1=COC=C1C(=N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.